

Quantitative Data Summary for NCA F-18 Benperidol Synthesis

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Compound Focus: Benperidol

CAS No.: 2062-84-2

Cat. No.: S520767

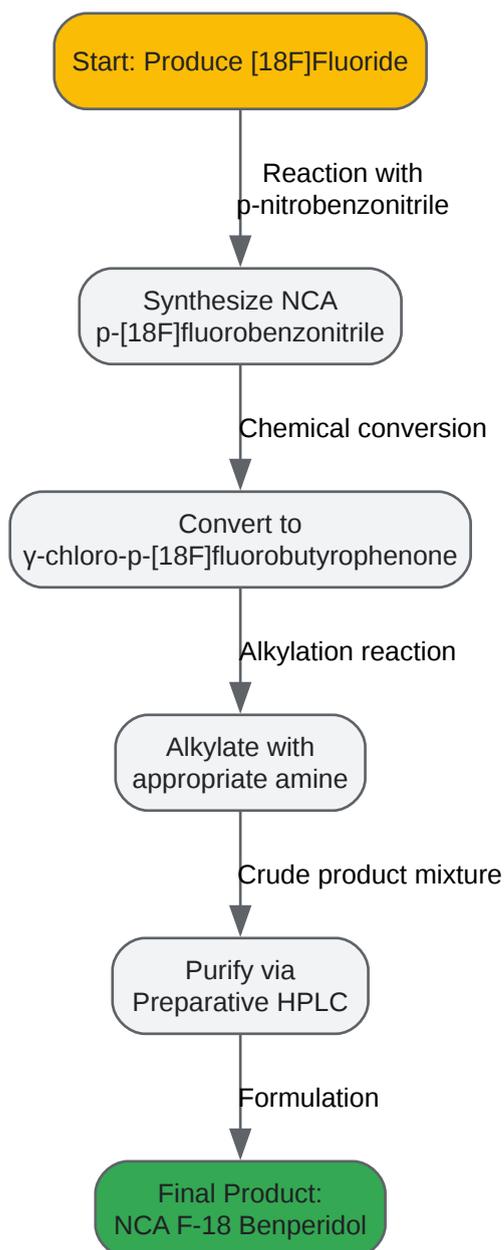
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The table below summarizes the key radiochemical data from the search results.

Parameter	Reported Value	Experimental Context
Overall Radiochemical Yield	10-20% (at EOB) [1]	Multistep synthesis from EOB; 90 min total synthesis time [1].
	5-10% (at EOB) [2]	3-step reaction sequence; 100 min total synthesis time for ¹⁸ Fbenperidol [2].
Specific Activity	~3 Ci/μmol (at EOB) [1]	Range of 1-6 Ci/μmol, determined by radioreceptor and HPLC assays [1].
	>3000 Ci/mmol [2]	For ¹⁸ Fbenperidol; determined for multi-millicurie production [2].
Stable Fluoride in ¹⁸ F Solution	15.3 ± 9.0 nmol [1]	Determined by ion chromatography prior to synthesis [1].

Experimental Protocol for NCA F-18 Benperidol Synthesis

The following workflow and detailed steps are adapted from the general method for synthesizing NCA F-18-labeled butyrophenone neuroleptics [1].



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Detailed Procedure:

- **Synthesis of NCA p-[18F]fluorobenzotrile:** The NCA [18F]fluoride, obtained from an oxygen-18 target, is reacted with **p-nitrobenzotrile** to form the key intermediate, p-[18F]fluorobenzotrile [1].
- **Conversion to γ-chloro-p-[18F]fluorobutyrophenone:** The p-[18F]fluorobenzotrile is rapidly converted into another intermediate, γ-chloro-p-[18F]fluorobutyrophenone, which serves as the active

precursor for alkylation [1].

- **Alkylation to Form F-18 Benperidol:** The γ -chloro-p-[18F]fluorobutyrophenone is alkylated with the appropriate amine precursor of **benperidol** (1-[3-(4'-fluorobenzoyl)propyl]-4-(2-keto-3-methyl-1-benzimidazoliny) piperidine) [2] to yield the crude NCA F-18 **benperidol** [1].
- **Purification:** The final radioactive product is isolated and purified using **preparative high-performance liquid chromatography (HPLC)** to achieve pharmaceutical purity [1].
- **Quality Control:** The specific activity of the final product can be determined using techniques such as **radioreceptor assays** and **HPLC analysis** [1].

Methodological Notes

- **Synthesis Strategy:** The reported method is a **multistep synthesis** starting from a simple fluoride precursor. The approach first builds a fluorinated aromatic synthon (p-[18F]fluorobenzonitrile) which is then elaborated into the final neuroleptic molecule [1].
- **Alternative Approaches:** Later research has explored other fluorination methods that could be relevant, such as:
 - **Direct Nucleophilic Fluorination:** Optimization studies have investigated the direct fluorination of butyrophenone neuroleptics, which could potentially streamline the synthesis [3] [4].
 - **Electrochemical Separation:** The use of an electrochemical cell for drying and concentrating [18F]fluoride has been demonstrated for other tracers as an alternative to azeotropic distillation, potentially simplifying the initial step [5].
 - **High-Throughput Experimentation (HTE):** Modern workflows using HTE with 96-well plates are being developed to rapidly optimize complex radiochemical reactions like copper-mediated radiofluorination, which could be applied to refine **benperidol** synthesis conditions [6].

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